Myramistin

Description

Properties

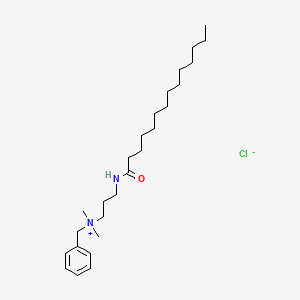

IUPAC Name |

benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQZCIIDNVIQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925509 | |

| Record name | Myramistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15809-19-5 | |

| Record name | Myramistin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15809-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miramistin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015809195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myramistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRAMISTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5J8F55LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Myramistin: A Technical Guide to the Core Mechanism of Antimicrobial Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myramistin (benzyl dimethyl [3-(myristoylamino)propyl] ammonium chloride monohydrate) is a broad-spectrum antiseptic agent belonging to the class of quaternary ammonium compounds (QACs).[1][2] Developed originally as part of a Soviet space program, its clinical application has been largely concentrated in Russia and former Soviet bloc countries.[3][4] this compound exhibits potent antimicrobial activity against a wide array of pathogens, including multidrug-resistant bacteria, fungi, complex viruses, and microbial biofilms.[2][3] Its primary mechanism of action involves a catastrophic disruption of the microbial cell membrane, a non-specific physical mode of action that is advantageous in minimizing the development of microbial resistance.[5] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

Core Mechanism of Action: Membrane Disruption

As a cationic surfactant, the fundamental antimicrobial action of this compound is driven by its molecular structure, which facilitates a multi-step assault on the microbial cell membrane.[3]

-

Electrostatic Adsorption: The this compound molecule possesses a positively charged quaternary ammonium head group.[3] This cationic head electrostatically binds to the negatively charged components of microbial membranes, such as phospholipids in bacteria and fungi.[3][6]

-

Hydrophobic Penetration: Following initial adsorption, the long, hydrophobic myristoyl tail of the molecule penetrates and inserts itself into the hydrophobic core of the microbial lipid bilayer.[3][5]

-

Membrane Disorganization and Permeabilization: This insertion disrupts the ordered structure of the lipid bilayer, leading to a rapid increase in membrane fluidity and permeability.[2][5] This compromises the membrane's function as a selective barrier, causing the leakage of essential intracellular components, such as ions and metabolites.[4]

-

Cell Lysis: At sufficient concentrations, this compound can lead to the complete solubilization of the cell membrane, resulting in the formation of micellar aggregates and subsequent rapid cell lysis.[3]

This membrane-targeting mechanism is fundamentally different from many conventional antibiotics that target specific metabolic pathways or enzymes, making this compound effective against antibiotic-resistant strains.[2] Furthermore, its molecular structure is designed to have minimal impact on human cells, whose membranes possess lipids with significantly longer radical chains, thus preventing the disruptive hydrophobic interactions.[2][5] Some evidence also suggests a secondary mechanism involving the binding of this compound to microbial DNA.[3]

Caption: Core mechanism of this compound's antimicrobial action.

Spectrum of Activity & Quantitative Data

This compound demonstrates a broad antimicrobial spectrum, with potent activity against bacteria, fungi, and viruses.

Antibacterial Activity

This compound is highly effective against both Gram-positive and Gram-negative bacteria, including hospital strains with multiple antibiotic resistance.[2] Its efficacy extends to the inhibition and disruption of bacterial biofilms. Studies have shown that this compound can inhibit biofilm formation by 2-3 times at concentrations as low as 3.12 μg/mL and inhibit the growth of pre-formed biofilms at higher concentrations (25-50 μg/mL).[7]

Table 1: Antibacterial Efficacy of this compound

| Microorganism | Test Type | Value (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (ATCC 209p) | MIC | 8 | [8] |

| MBC | 16 | [8] | |

| Escherichia coli (CDC F-50) | MIC | 32 | [8] |

| MBC | 128 | [8] | |

| Various Strains* | Inhibition | 25 | [3] |

| Biofilm Formation (Various) | Inhibition | 3.12 | [7] |

| Mature Biofilm (Various) | Inhibition | 25 - 50 | [7] |

*Includes S. aureus, P. aeruginosa, P. vulgaris, and K. pneumoniae.

Antifungal Activity

The compound's membrane-disrupting action is also highly effective against fungi. It shows equal activity against fungal isolates that are susceptible or resistant to common antifungal agents like azoles.[3] This includes activity against Candida spp., Aspergillus spp., and other pathogenic fungi.[2]

Table 2: Antifungal Efficacy of this compound

| Microorganism Group | Test Type | Value Range (mg/L) | Reference |

|---|---|---|---|

| Various Fungi* | MIC | 1.56 - 25 | [9][10] |

*Includes Candida spp., Aspergillus spp., Cryptococcus neoformans, Penicillium spp., Mucorales, Neoscytalidium spp., Scedosporium spp., Alternaria alternata, Trichophyton spp.

Antiviral Activity

This compound possesses activity against complex, enveloped viruses.[2] The proposed mechanism involves the destruction of the viral capsid or lipid envelope.[1] For some viruses, it is suggested that this compound, like other QACs, may raise the pH of endosomes and lysosomes, a mechanism that can inhibit the entry of certain viruses into host cells.[1][11] It has demonstrated in vitro activity against Influenza A virus subtypes (H3N2 and H5N1) and Human Immunodeficiency Virus (HIV-1).[12][13] Studies show it can prevent HIV-1 replication at a concentration of 0.075 mg/mL (75 µg/mL).[13]

Experimental Protocols

The evaluation of this compound's antimicrobial properties relies on standardized microbiological assays. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations

This protocol is based on the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[14][15]

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform a serial two-fold dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Add the prepared inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[15]

-

MBC Determination: To determine the MBC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). Spot-plate these aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubation and Analysis: Incubate the agar plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[14]

Caption: Experimental workflow for MIC and MBC determination.

Suspension Test for Bactericidal Activity

A suspension test evaluates the efficacy of a disinfectant over a short period.[8]

Methodology:

-

Preparation: Prepare a standardized suspension of the test bacteria (e.g., 1.5 x 10⁸ CFU/mL).

-

Exposure: Add a specified volume of the bacterial suspension to a solution of this compound at the desired test concentration (e.g., 0.1% or 0.2%). A control is performed with saline or water instead of this compound.

-

Time Points: At predefined time intervals (e.g., 5, 15, 30 minutes), withdraw an aliquot of the mixture.

-

Neutralization: Immediately transfer the aliquot to a neutralizing broth to stop the action of the antiseptic.

-

Quantification: Perform serial dilutions of the neutralized sample and plate onto nutrient agar to determine the number of surviving colony-forming units (CFU/mL).

-

Analysis: Compare the CFU/mL of the this compound-treated samples to the control at each time point to calculate the log reduction in viable bacteria.[8]

References

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. About this compound | Miramistin [miramistin.ru]

- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of Miramistin and Phosprenil on Microbial Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity profile of miramistin in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. researchgate.net [researchgate.net]

- 11. debuglies.com [debuglies.com]

- 12. [In vitro study of antiviral activity of this compound against subtypes H3N2 and H5N1 of influenza virus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Study of the anti-HIV activity of miramistin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emerypharma.com [emerypharma.com]

An In-Depth Technical Guide to the In Vitro Antibacterial Effects of Myramistin

Abstract

Myramistin is a broad-spectrum antiseptic agent belonging to the class of quaternary ammonium compounds (QACs).[1][2] Developed during the Soviet era, it has seen extensive clinical use in several Eastern European countries but remains less known in other parts of the world.[3] This technical guide provides a comprehensive overview of the in vitro antibacterial properties of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative efficacy data, details key experimental methodologies, and visualizes its mechanism of action and relevant workflows. The primary mode of action involves the disruption of the bacterial cell membrane, a mechanism that confers a broad spectrum of activity and a lower propensity for resistance development.[4][5] This document synthesizes findings from multiple studies to serve as a foundational resource for evaluating this compound's potential in addressing the challenges of antimicrobial resistance.

Mechanism of Action

This compound functions as a cationic surfactant.[4] Its primary antimicrobial action is initiated by an electrostatic interaction between the positively charged quaternary ammonium group of the this compound molecule and the negatively charged phospholipids present in the outer membrane of microbial cells.[4][6]

Following this initial binding, the hydrophobic tail of the this compound molecule penetrates the lipid bilayer, disrupting the membrane's structural integrity.[4][5] This leads to increased membrane permeability, the leakage of essential intracellular components, and ultimately, cell lysis and death.[5][6] At higher concentrations, this compound can solubilize cellular membranes, forming micellar aggregates.[4] Some evidence also suggests a potential for this compound to bind to microbial DNA, which may contribute to its antimicrobial effects.[4] This multi-target, non-specific mechanism is crucial as it is less likely to induce microbial resistance compared to antibiotics with highly specific cellular targets.[5]

Caption: Mechanism of this compound's antibacterial action.

Quantitative Antibacterial Efficacy

This compound demonstrates a potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria, including strains that are resistant to conventional antibiotics.[1] Its efficacy has been quantified using standard metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound

| Bacterial Strain | Test Method | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus (ATCC 209p) | Microdilution | 8 | 16 | [7] |

| Escherichia coli (CDC F-50) | Microdilution | 32 | 128 | [7] |

Table 2: Summary of Additional In Vitro Antibacterial Activity Studies

| Target Organisms | This compound Concentration | Observed Effect | Reference |

| S. aureus, P. aeruginosa, P. vulgaris, K. pneumoniae | 25 mg/L (25 µg/mL) | Inhibition of all organisms | [4] |

| S. aureus | 30 mg/L (30 µg/mL) | Active against the organism | [4] |

| E. coli | 125 mg/L (125 µg/mL) | Active against the organism | [4] |

| P. aeruginosa | 500 mg/L (500 µg/mL) | Active against the organism | [4] |

| 236 diverse bacterial strains | 100 mg/L (100 µg/mL) for 18h | Only 9.3% of isolates remained viable | [4] |

| S. aureus | 0.1% and 0.2% solutions | ≥ 6 log10 reduction in CFUs | [7] |

| E. coli | 0.1% and 0.2% solutions | ≥ 4.5 log10 reduction in CFUs | [7] |

Key Experimental Protocols

The assessment of this compound's antibacterial activity employs standard microbiological techniques. The following sections detail the methodologies cited in the literature.

Broth Microdilution Method for MIC & MBC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).[7][8][9]

Protocol:

-

Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable sterile broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the plate is visually inspected or read using a microplate reader. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.[8][9]

-

MBC Determination: To determine the MBC, an aliquot (e.g., 10 µL) is taken from each well that showed no visible growth and is plated onto an antibiotic-free agar medium.

-

Incubation and Analysis: The agar plates are incubated for 18-24 hours. The MBC is defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial inoculum count.

Caption: Experimental workflow for MIC and MBC determination.

Suspension Test

This test evaluates the bactericidal activity of an antiseptic in a liquid medium over a specified contact time.

Protocol:

-

Reagent Preparation: A solution of this compound at the desired concentration (e.g., 0.1%) is prepared. A standardized suspension of the test organism is also prepared.

-

Exposure: A defined volume of the bacterial suspension is mixed with the this compound solution.

-

Neutralization: At predetermined time points, an aliquot of the mixture is transferred to a neutralizing solution to stop the antimicrobial action of this compound.

-

Quantification: The number of viable bacteria in the neutralized sample is quantified using a plate count method (serial dilutions and plating).

-

Analysis: The reduction in viable counts (log10 reduction) is calculated by comparing the bacterial count after treatment with the initial count. A study found that this compound achieved at least a 6 log10 reduction for S. aureus and a 4.5 log10 reduction for E. coli using this method.[7]

Factors Influencing In Vitro Activity

It is critical to note that in vitro test conditions can significantly impact observed efficacy. Studies have shown:

-

Surface Effects: A transition from a suspension test to a metal surface test resulted in a significant decrease in this compound's antibacterial activity by 1-3 log10 units.[7]

-

Protein Contamination: The presence of a protein contaminant, such as bovine serum albumin, led to a general decrease in effectiveness against test pathogens, typically by 1-2 log10 units.[7]

Comparative Analysis

In vitro studies have compared the potency of this compound to other commonly used antiseptics. In one study testing agents against organisms that cause surgical infections, this compound and dioxidine were found to be the most potent antiseptics.[4] They were the only agents in the comparison that exhibited high inhibitory activity against coagulase-negative Staphylococci, Proteus spp., and Pseudomonas aeruginosa.[4]

Caption: Comparative efficacy of this compound against surgical pathogens.

Conclusion

This compound is a highly effective antiseptic with a broad spectrum of antibacterial activity, confirmed by extensive in vitro data. Its primary mechanism of disrupting bacterial cell membranes is well-documented and presents a significant advantage in an era of growing resistance to traditional antibiotics. The quantitative data summarized in this guide demonstrate its potency against a range of clinically relevant pathogens. While its efficacy can be influenced by environmental factors such as surface contact and protein load, this compound's performance, particularly in comparison to other antiseptics, underscores its value. This technical guide provides the foundational data and methodological context for further research and development of this compound as a critical tool in infection control.

References

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. researchgate.net [researchgate.net]

- 3. The antiseptic Miramistin: a review of its comparative in vitro and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antibacterial activity profile of miramistin in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. idexx.dk [idexx.dk]

- 9. bmglabtech.com [bmglabtech.com]

Myramistin's Antifungal Activity Against Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal properties of Myramistin against Candida albicans, a prevalent fungal pathogen. The document synthesizes available quantitative data, details experimental methodologies for key assays, and visualizes the compound's mechanism of action and experimental workflows.

Core Antifungal Activity and Mechanism of Action

This compound, a quaternary ammonium compound, exhibits broad-spectrum antimicrobial activity, including potent fungicidal effects against Candida albicans. Its primary mechanism of action is the disruption of the fungal cell membrane's integrity. As a cationic surfactant, this compound's positively charged head interacts with the negatively charged phospholipids in the C. albicans cell membrane. This interaction leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis and death. This non-specific mode of action is advantageous as it reduces the likelihood of microbial resistance development.

Quantitative Data on Antifungal Efficacy

The in vitro efficacy of this compound against various fungal species, including Candida albicans, has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs).

Table 1: In Vitro Susceptibility of Candida Species to this compound

| Fungal Species | Number of Isolates | This compound MIC Range (mg/L) | Geometric Mean (GM) MIC (mg/L) | Reference |

| Candida spp. (various) | Not Specified | 1.56–25 | 3.13 | [1][2] |

| Candida albicans (Amphotericin B-resistant) | 1 | 3.1 (µg/ml) | Not Applicable | [3] |

| Candida albicans (varying resistance) | 2 | 1.6–6.3 (µg/ml) | Not Applicable | [3] |

Note: The results from different studies may vary based on the specific strains tested and the exact methodologies employed.

Detailed Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the antifungal activity of this compound against Candida albicans.

Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27-A3)

The broth microdilution method, following the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is a standardized procedure to determine the MIC of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida albicans.

Materials:

-

Candida albicans isolate

-

This compound stock solution

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer.

-

Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for the sterility control) with the prepared fungal suspension.

-

Include a growth control well containing the fungal suspension without this compound.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually read the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

-

Broth Microdilution Workflow

Biofilm Inhibition and Quantification

This assay measures the total biofilm biomass.

Objective: To quantify the effect of this compound on C. albicans biofilm formation.

Materials:

-

Candida albicans isolate

-

This compound

-

RPMI-1640 medium

-

96-well flat-bottom polystyrene plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or 33% acetic acid

-

Plate reader

Procedure:

-

Biofilm Formation:

-

Prepare a C. albicans suspension of 1 x 10^6 cells/mL in RPMI-1640.

-

Add the cell suspension to the wells of the microtiter plate containing various concentrations of this compound.

-

Incubate for 24-48 hours at 37°C to allow biofilm formation.

-

-

Washing:

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

-

Staining:

-

Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Wash away the excess stain with water.

-

-

Solubilization and Quantification:

-

Add 95% ethanol or 33% acetic acid to each well to solubilize the stain from the biofilm.

-

Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

-

This assay measures the metabolic activity of the biofilm.

Objective: To assess the viability of C. albicans within biofilms after exposure to this compound.

Materials:

-

Biofilms cultured as described above

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) solution

-

Menadione solution

-

Plate reader

Procedure:

-

Biofilm Treatment:

-

Form C. albicans biofilms in a 96-well plate as previously described.

-

Treat the mature biofilms with various concentrations of this compound for a specified duration.

-

-

XTT Labeling:

-

Prepare the XTT/menadione solution.

-

Add the solution to each well and incubate in the dark for 2-3 hours at 37°C. Metabolically active cells will reduce the XTT to a formazan product.

-

-

Quantification:

-

Measure the absorbance of the formazan product at a wavelength of 490 nm. The color intensity is proportional to the metabolic activity of the biofilm.

-

Biofilm Quantification Workflow

Time-Kill Assay

This assay determines the rate at which an antifungal agent kills a fungal population.

Objective: To evaluate the fungicidal activity of this compound against C. albicans over time.

Materials:

-

Candida albicans isolate

-

This compound

-

Sabouraud Dextrose Broth or RPMI-1640

-

Sterile saline

-

Sabouraud Dextrose Agar plates

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of C. albicans (e.g., 1-5 x 10^6 CFU/mL) in the chosen broth.

-

-

Exposure:

-

Add this compound at a predetermined concentration (e.g., 2x MIC) to the fungal suspension.

-

Incubate the culture at 37°C with agitation.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from the culture.

-

Perform serial dilutions in sterile saline.

-

Plate the dilutions onto Sabouraud Dextrose Agar plates.

-

-

Colony Counting:

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the number of colony-forming units (CFUs) to determine the number of viable cells at each time point.

-

-

Analysis:

-

Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.

-

Hypothesized Downstream Effects of Membrane Stress

While the primary mechanism of this compound is direct membrane disruption, this initial insult is likely to trigger a cascade of cellular stress responses in C. albicans. Although specific studies on this compound's impact on these pathways are lacking, based on the known responses of C. albicans to other membrane-targeting agents, a hypothesized signaling response can be proposed.

Membrane stress is known to activate several key signaling pathways in C. albicans, including the Protein Kinase C (PKC) cell wall integrity pathway and the calcineurin signaling pathway. These pathways are crucial for the fungus to sense and respond to damage to its cell envelope, initiating compensatory mechanisms such as cell wall remodeling.

Hypothesized Signaling Response to this compound

Conclusion

This compound demonstrates significant fungicidal activity against Candida albicans, primarily through the disruption of the cell membrane. Standardized in vitro methods consistently show its efficacy, with MIC values in a range that suggests potential for therapeutic applications. While the direct impact of this compound on specific signaling pathways in C. albicans requires further investigation, its membrane-disrupting action likely triggers well-characterized stress response pathways. The detailed protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel antifungal compounds.

References

The Virucidal Efficacy of Myramistin Against Enveloped Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral properties of Myramistin, a cationic surfactant antiseptic, against a range of enveloped viruses. The document synthesizes available in vitro data, outlines the core mechanism of action, and presents detailed experimental methodologies for key studies. The information is intended to serve as a resource for researchers and professionals involved in the development of novel antiviral agents.

Core Mechanism of Action

This compound, chemically known as benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate, exerts its antiviral effect through a direct, non-specific mechanism targeting the viral envelope. As a cationic surfactant, the positively charged head of the this compound molecule interacts with the negatively charged phospholipids of the viral lipid bilayer. This interaction disrupts the integrity of the envelope, leading to its lysis and subsequent inactivation of the virus. This mechanism is advantageous as it is less likely to lead to the development of viral resistance compared to agents that target specific viral enzymes or proteins.[1][2]

The primary mode of action involves the hydrophobic tail of the this compound molecule penetrating the hydrophobic core of the viral membrane. This leads to a cascade of disruptive events including altered membrane permeability, loss of osmotic balance, and ultimately, the physical destruction of the viral envelope.[1] This direct virucidal action is effective against a broad spectrum of enveloped viruses.[3][4]

Caption: Mechanism of this compound's virucidal action.

Quantitative Antiviral Activity

The following tables summarize the quantitative data from various in vitro studies on the antiviral efficacy of this compound against different enveloped viruses.

Table 1: Antiviral Activity Against Human Immunodeficiency Virus (HIV-1)

| Virus Strain(s) | Cell Line(s) | This compound Concentration | Observed Effect | Citation(s) |

| HIV-1 LAI | Jurkat-tat T-cells | 100 µg/mL | Prevention of HIV-1 replication. | [5] |

| HIV-1 LAI | Jurkat-tat T-cells | 50 µg/mL | 1000-fold drop in virus infectivity. | [5] |

| HIV-1 IIIB/H9, BRU | MT-4, Jurkat-tat | 0.075 mg/mL (75 µg/mL) | Prevention of HIV-1 replication in co-cultivated MT-4 cells. | [6] |

| HIV-1 IIIB/H9, BRU | MT-4, Jurkat-tat | 0.030 - 0.050 mg/mL (30-50 µg/mL) | Delayed accumulation of viral antigens by 4 and 14 days, respectively. | [6] |

| HIV-1 | in vitro | > 0.0075% | Complete inhibition of HIV-1 activity. | [7][8] |

| Extracellular & Intracellular HIV-1 | Tissue Culture | ≥ 100 µg/mL | Inhibition of infectious ability. | [9] |

Table 2: Antiviral Activity Against Influenza A Virus

| Virus Strain(s) | Cell Line(s) | Treatment Protocol | Observed Effect | Citation(s) |

| A/Aichi/2/68 (H3N2), A/Chicken/Suzdalka/Nov-11/2005 (H5N1) | MDCK | Prophylactic (1 hour before infection) | Effective inhibition of viral replication. | [10] |

| A/Aichi/2/68 (H3N2), A/Chicken/Suzdalka/Nov-11/2005 (H5N1) | MDCK | Urgent (1 hour after infection) | Less pronounced protective effect, especially at high contamination doses. | [10] |

| A/Aichi/2/68 (H3N2), A/Chicken/Suzdalka/Nov-11/2005 (H5N1) | MDCK | Therapeutic (12 hours after infection) | No protective effect observed. | [10] |

Table 3: Antiviral Activity Against Herpes Simplex Virus (HSV)

| Virus Strain(s) | Parameter | This compound | Acyclovir | This compound + Acyclovir | Citation(s) |

| Herpes Simplex Virus Type 2 (HSV-2) | EC50 | 0.15 µg/mL | 0.39 µg/mL | 0.03 µg/mL + 0.39 µg/mL | [11] |

| Herpes Simplex Virus Type 2 (HSV-2) | CC50 | > 3.8 µg/mL | > 100 µg/mL | > 10 µg/mL + 100 µg/mL | [11] |

| Herpes Simplex Virus Type 2 (HSV-2) | Selectivity Index (IS) | 25.3 | 256.41 | 333 + 256 | [11] |

| Herpes Simplex Virus 2 (HSV-2) | in vivo (guinea pigs) | 100% protective effect against experimental infection. | Not Applicable | Not Applicable | [9] |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the antiviral properties of this compound.

Anti-HIV Activity Assessment

Objective: To determine the inhibitory effect of this compound on HIV-1 replication in lymphoblastoid cell lines.

Materials:

-

Viruses: HIV-1 strains IIIB/H9 and BRU.[6]

-

Cell Lines: MT-4 and Jurkat-tat human lymphoblastoid cells.[6]

-

Drug: this compound solution.

-

Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

Protocol:

-

Cell Culture: Maintain MT-4 and Jurkat-tat cells in a humidified incubator at 37°C with 5% CO2.

-

Cytotoxicity Assay (Pre-requisite): Determine the non-toxic concentrations of this compound on the respective cell lines using methods such as MTT or trypan blue exclusion assays.

-

Antiviral Assay (Co-cultivation Method): a. Pre-infect a population of MT-4 cells with HIV-1. b. Treat the pre-infected cells with varying concentrations of this compound (e.g., 0.030 mg/mL, 0.050 mg/mL, 0.075 mg/mL).[6] c. Co-cultivate the treated, infected cells with uninfected MT-4 cells. d. Monitor the culture over a period of at least 14 days. e. Assess viral replication by measuring the accumulation of viral antigens (e.g., p24 antigen) in the cell culture supernatant using ELISA.

-

Antiviral Assay (Infection of Intact Cells): a. Pre-treat uninfected Jurkat-tat cells with this compound. b. Challenge the treated cells with a known titer of HIV-1. c. Monitor for signs of infection and viral replication as described above.

Caption: Workflow for assessing anti-HIV activity.

Anti-Influenza Virus Activity Assessment

Objective: To evaluate the efficacy of this compound in inhibiting influenza A virus replication in a cell culture model.

Materials:

-

Viruses: Influenza A virus strains A/Aichi/2/68 (H3N2) and A/Chicken/Suzdalka/Nov-11/2005 (H5N1).[10]

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.[10]

-

Drug: this compound solution in subtoxic doses.

-

Culture Medium: Appropriate for MDCK cell growth and virus propagation.

Protocol:

-

Cell Culture: Grow MDCK cells to a confluent monolayer in 96-well plates.

-

Cytotoxicity Assay: Determine the maximum non-toxic concentration of this compound on MDCK cells.

-

Antiviral Assay (Prophylactic): a. Pre-treat the MDCK cell monolayer with subtoxic concentrations of this compound for 1 hour. b. Remove the drug solution and infect the cells with a predetermined titer of influenza virus. c. Incubate and monitor for cytopathic effects (CPE). d. Quantify viral replication through methods such as hemagglutination assay or TCID50 (50% Tissue Culture Infective Dose) assay.

-

Antiviral Assay (Urgent/Post-infection): a. Infect the MDCK cell monolayer with influenza virus for 1 hour. b. Remove the viral inoculum and add this compound-containing medium. c. Incubate and assess for antiviral activity as described above.

-

Antiviral Assay (Therapeutic): a. Infect the MDCK cell monolayer with influenza virus. b. Add this compound-containing medium at a later time point (e.g., 12 hours post-infection).[10] c. Incubate and evaluate for any protective effect.

Caption: Workflow for assessing anti-influenza activity.

Conclusion

The available data strongly indicate that this compound possesses significant virucidal activity against a range of enveloped viruses, including HIV, influenza, and herpes simplex virus. Its mechanism of action, centered on the disruption of the viral envelope, presents a promising avenue for the development of broad-spectrum antiviral therapeutics. The quantitative data, while derived from a limited number of published studies, consistently demonstrate a dose-dependent inhibitory effect. Further research, employing standardized protocols and a wider array of enveloped viruses, is warranted to fully elucidate the therapeutic potential of this compound in the context of viral infections. The experimental workflows provided herein can serve as a foundation for such future investigations.

References

- 1. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 2. nbinno.com [nbinno.com]

- 3. About this compound | Miramistin [miramistin.ru]

- 4. Overlooked Soviet-era Miramistin has 'enormous potential' as antiseptic - Juta MedicalBrief [medicalbrief.co.za]

- 5. [Dose-dependent inactivation of extracellular human immunodeficiency virus by miramistin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Study of the anti-HIV activity of miramistin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Prospects of using miramistin for individual prevention of sexual HIV transmission] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN100534422C - Personal hygiene additive for preventing STD origin of viral and chlamydia - Google Patents [patents.google.com]

- 10. [In vitro study of antiviral activity of this compound against subtypes H3N2 and H5N1 of influenza virus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

Myramistin's Impact on Microbial Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myramistin is a cationic antiseptic agent belonging to the quaternary ammonium compounds (QACs) class, exhibiting a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[1] Its efficacy is primarily attributed to its profound disruptive effects on the integrity of microbial cell membranes. This technical guide provides an in-depth analysis of this compound's mechanism of action at the membrane level, supported by quantitative data, detailed experimental protocols for assessing membrane damage, and visual representations of the key processes involved. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Core Mechanism of Action: Membrane Disruption

This compound's antimicrobial activity is rooted in its molecular structure, which features a positively charged cationic head and a long hydrophobic tail.[2] This amphipathic nature is central to its interaction with microbial cells. The primary mechanism involves a multi-step assault on the cell membrane, leading to a catastrophic loss of integrity and subsequent cell death.[3][4]

The process begins with the electrostatic attraction between the positively charged nitrogen in this compound's head group and the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids in Gram-positive bacteria or lipopolysaccharides (LPS) in Gram-negative bacteria.[2] Following this initial binding, the hydrophobic tail of the this compound molecule penetrates and inserts itself into the hydrophobic lipid bilayer.[2][4]

This insertion physically disorders the phospholipid bilayer, disrupting its normal structure and function.[1][5] The consequences of this disruption are manifold:

-

Increased Membrane Permeability: The membrane's selective barrier function is compromised, leading to the leakage of vital intracellular components, including ions (e.g., potassium), metabolites, and ATP.[2][6]

-

Alteration of Membrane Potential: The normal charge distribution across the membrane is altered, leading to depolarization and the collapse of the transmembrane potential, which is crucial for cellular processes like ATP synthesis and transport.[2][7]

-

Receptor and Enzyme Inactivation: The physical disruption can alter or mask cellular receptors and inactivate membrane-bound enzymes.[2][6]

At higher concentrations, this compound's detergent-like properties can lead to the complete solubilization of the cell membrane, forming micellar aggregates and causing rapid cell lysis.[2][6] A key advantage of this compound is its relative selectivity; it has minimal impact on human cells because the lipids in mammalian cell membranes have significantly longer radical chains, which prevents the deep hydrophobic interactions that occur with microbial membranes.[1][4]

References

- 1. About this compound | Miramistin [miramistin.ru]

- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. opis-cdn.tinkoffjournal.ru [opis-cdn.tinkoffjournal.ru]

- 7. researchgate.net [researchgate.net]

In Vitro Immunomodulatory Effects of Myramistin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myramistin (benzyl dimethyl-[3-(myristoylamino)propyl]ammonium chloride monohydrate) is a quaternary ammonium compound primarily known for its broad-spectrum antimicrobial activity. Beyond its direct action on pathogens, emerging evidence suggests that this compound possesses significant immunomodulatory properties. This technical guide provides a comprehensive overview of the in vitro immunomodulatory effects of this compound, focusing on its impact on key immune cells and their functions. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound as an immunomodulatory agent.

Core Immunomodulatory Activities of this compound

This compound has been shown to influence several aspects of the immune response in vitro, including phagocytosis, and based on studies of similar quaternary ammonium compounds, it is likely to affect lymphocyte proliferation and cytokine production.

Enhancement of Phagocytic Activity

One of the most well-documented immunomodulatory effects of this compound is its ability to stimulate phagocytosis. In vitro studies have demonstrated that this compound can enhance the phagocytic capacity of neutrophils, a critical component of the innate immune system.

Quantitative Data on Phagocytosis Stimulation

| Cell Type | This compound Concentration | Observed Effect | Reference |

| Urethral Neutrophil Granulocytes | 0.001% | Maximum stimulating effect on phagocytic activity.[1] | Vozianov AF, Pasechnikov SP. Lab Delo. 1990;(10):55-6. |

Potential Effects on Lymphocyte Proliferation

Modulation of Cytokine Production

The production of cytokines is a critical aspect of the immune response, orchestrating communication between immune cells and shaping the nature of the inflammatory response. Although specific data on this compound's effect on a wide range of cytokines is limited, studies on other QACs indicate that these compounds can induce the secretion of pro-inflammatory and maturation cytokines from dendritic cells.[2] This suggests that this compound may have a similar capacity to modulate the cytokine profile of immune cells.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to assess the in vitro immunomodulatory effects of this compound. These protocols are based on standard immunological assays and can be adapted for specific research needs.

Phagocytosis Assay with Neutrophils

This protocol is designed to quantify the effect of this compound on the phagocytic activity of neutrophils.

1. Isolation of Human Neutrophils:

-

Collect whole blood from healthy donors in heparinized tubes.

-

Isolate neutrophils using a density gradient centrifugation method (e.g., using Ficoll-Paque).

-

Lyse remaining red blood cells with a lysis buffer.

-

Wash the neutrophil pellet with phosphate-buffered saline (PBS) and resuspend in a suitable cell culture medium (e.g., RPMI 1640).

-

Assess cell viability using a trypan blue exclusion assay.

2. Opsonization of Phagocytic Targets:

-

Use fluorescently labeled particles (e.g., zymosan, E. coli bioparticles) as phagocytic targets.

-

Opsonize the particles by incubating them with human serum or a specific antibody solution for 30 minutes at 37°C.

-

Wash the opsonized particles to remove excess serum or antibody.

3. Phagocytosis Assay:

-

Seed the isolated neutrophils in a 96-well plate.

-

Treat the neutrophils with various concentrations of this compound (e.g., 0.0001% to 0.01%) for a predetermined time (e.g., 1 hour). Include a vehicle control (culture medium without this compound).

-

Add the opsonized fluorescent particles to the wells at a specific particle-to-cell ratio (e.g., 10:1).

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

-

Stop the phagocytosis by adding a quenching solution (e.g., ice-cold PBS or trypan blue) to extinguish the fluorescence of non-ingested particles.

4. Quantification of Phagocytosis:

-

Analyze the ingestion of fluorescent particles by neutrophils using either flow cytometry or fluorescence microscopy.

-

Flow Cytometry: Measure the percentage of fluorescently positive neutrophils and the mean fluorescence intensity (MFI) of the positive population.

-

Fluorescence Microscopy: Visualize and count the number of ingested particles per cell for at least 100 cells per condition.

Lymphocyte Proliferation Assay

This protocol outlines a method to evaluate the effect of this compound on the proliferation of lymphocytes, typically within a population of peripheral blood mononuclear cells (PBMCs).

1. Isolation of PBMCs:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the PBMC layer with PBS and resuspend in complete RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

2. Cell Proliferation Assay (e.g., using CFSE):

-

Label the PBMCs with a fluorescent dye that segregates equally between daughter cells upon division, such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Seed the CFSE-labeled PBMCs in a 96-well plate.

-

Treat the cells with a range of this compound concentrations.

-

Stimulate the lymphocytes to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads). Include unstimulated controls.

-

Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.

3. Analysis of Proliferation:

-

Harvest the cells and analyze them by flow cytometry.

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Measure the dilution of CFSE fluorescence in the lymphocyte gate. Each peak of decreasing fluorescence intensity represents a cell division.

-

Quantify the percentage of divided cells and the proliferation index.

Cytokine Profiling Assay

This protocol is for determining the effect of this compound on the production of various cytokines by immune cells.

1. Cell Culture and Stimulation:

-

Culture isolated PBMCs or a specific immune cell line (e.g., macrophages like RAW 264.7) in appropriate culture medium.

-

Treat the cells with different concentrations of this compound.

-

Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., lipopolysaccharide (LPS) for macrophages). Include an unstimulated control.

-

Incubate for a suitable time period (e.g., 6, 24, or 48 hours) to allow for cytokine secretion.

2. Collection of Supernatants:

-

Centrifuge the cell culture plates to pellet the cells.

-

Carefully collect the cell-free supernatants, which contain the secreted cytokines.

-

Store the supernatants at -80°C until analysis.

3. Cytokine Quantification:

-

Measure the concentrations of various cytokines in the supernatants using a multiplex immunoassay (e.g., Luminex-based bead array) or individual ELISAs for specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-10).

-

Follow the manufacturer's instructions for the chosen assay.

-

Generate a standard curve for each cytokine to determine the absolute concentrations in the samples.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which this compound exerts its immunomodulatory effects are not yet fully elucidated. However, based on the known mechanisms of other immunomodulatory agents and quaternary ammonium compounds, several pathways can be hypothesized to be involved.

Conclusion

This compound demonstrates clear immunomodulatory potential in vitro, most notably through the enhancement of neutrophil phagocytosis. While further research is required to fully elucidate its effects on lymphocyte proliferation, cytokine production, and the underlying signaling pathways, the available evidence, including that from related quaternary ammonium compounds, suggests a broad-acting immunomodulatory profile. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for future investigations into the therapeutic applications of this compound as an immunomodulatory agent. Such studies will be crucial in harnessing its potential for the treatment of various conditions characterized by immune dysregulation.

References

- 1. Promising Approaches to the Development of Immunomodulation for the Treatment of Infectious Diseases - Treating Infectious Diseases in a Microbial World - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quaternary ammoniums activate human dendritic cells and induce a specific T-cell response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Myramistin's Engagement with the Innate Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myramistin, a quaternary ammonium cationic antiseptic, has been widely utilized for its broad-spectrum antimicrobial activity. Beyond its direct action against pathogens, emerging evidence suggests an immunomodulatory role for this compound, particularly in the context of the innate immune response. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with key components of the innate immune system. It summarizes available quantitative data, details relevant experimental methodologies, and visualizes described signaling pathways. This document aims to serve as a resource for researchers and professionals in drug development seeking to explore the immunomodulatory potential of this compound.

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. It comprises a variety of cellular and humoral components that recognize conserved pathogen-associated molecular patterns (PAMPs) and initiate a rapid, non-specific inflammatory response. Key cellular players include neutrophils, macrophages, and dendritic cells, which are responsible for phagocytosis, cytokine production, and antigen presentation. This compound's primary mechanism of action involves the disruption of microbial cell membranes, leading to cell death[1]. However, its interactions with host immune cells suggest a more complex role in resolving infections. This guide delves into the known and potential mechanisms by which this compound modulates the innate immune response.

Mechanism of Action on Innate Immune Cells

This compound's cationic nature allows it to interact with the negatively charged cell membranes of both microbes and host cells. While its lytic effect on pathogens is well-documented, its influence on immune cells appears to be more nuanced, involving the modulation of cellular functions rather than outright cytotoxicity at therapeutic concentrations.

Neutrophils: Enhancing Phagocytic Activity

Neutrophils are critical first responders during acute inflammation, specializing in the phagocytosis and elimination of pathogens. Several sources indicate that this compound stimulates the phagocytic activity of neutrophils[2][3][4]. This suggests that this compound may enhance the clearance of pathogens by these key innate immune cells.

Monocyte-Macrophage System: Potentiation of Activity

The monocyte-macrophage system plays a multifaceted role in innate immunity, including phagocytosis, cytokine secretion, and tissue repair. This compound has been reported to potentiate the activity of the monocyte-macrophage system[5][6][7][8]. This potentiation could lead to more efficient pathogen clearance and resolution of inflammation.

Quantitative Data on Immunomodulatory Effects

While the qualitative effects of this compound on phagocytosis are mentioned in the literature, there is a notable scarcity of publicly available, in-depth quantitative data on its immunomodulatory properties. Specifically, detailed dose-response studies on cytokine production by macrophages and dendritic cells, as well as quantitative assessments of its impact on antigen presentation and NETosis, are not extensively documented in the available scientific literature. The following table summarizes the available quantitative data related to this compound's antimicrobial activity, which indirectly informs its role in reducing the pathogen load that the innate immune system must confront.

| Parameter | Organism(s) | Concentration/Dose | Observed Effect | Reference |

| Minimum Inhibitory Concentration (MIC) | S. aureus | 8 µg/ml | Inhibition of bacterial growth | |

| Minimum Bactericidal Concentration (MBC) | S. aureus | 16 µg/ml | Killing of bacteria | |

| Minimum Inhibitory Concentration (MIC) | E. coli | 32 µg/ml | Inhibition of bacterial growth | |

| Minimum Bactericidal Concentration (MBC) | E. coli | 128 µg/ml | Killing of bacteria | |

| General Antibacterial Concentration | Various bacteria | 25 mg/L | Inhibition of all organisms tested | [5] |

| Antifungal Concentration | Candida spp. | 0.01% (100 mg/L) | Fungicidal against the majority of isolates | [5] |

Note: The lack of specific quantitative data on the immunomodulatory effects of this compound represents a significant knowledge gap and a promising area for future research.

Key Experimental Protocols

To facilitate further research into the immunomodulatory properties of this compound, this section outlines detailed methodologies for key experiments.

In Vitro Phagocytosis Assay

This protocol is designed to assess the effect of this compound on the phagocytic capacity of neutrophils or macrophages.

Principle: Phagocytic cells are incubated with fluorescently labeled particles (e.g., bacteria or beads) in the presence or absence of this compound. The uptake of these particles is then quantified using flow cytometry or fluorescence microscopy.

Materials:

-

Isolated primary neutrophils or cultured macrophages (e.g., RAW 264.7)

-

This compound solution at various concentrations

-

Fluorescently labeled bacteria (e.g., FITC-labeled E. coli) or fluorescent microspheres

-

Cell culture medium (e.g., RPMI-1640)

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Isolate neutrophils from fresh blood or culture macrophages to the desired confluency. Harvest and wash the cells with PBS.

-

Cell Viability: Assess cell viability using trypan blue exclusion to ensure that the tested concentrations of this compound are not cytotoxic.

-

Treatment: Pre-incubate the phagocytic cells with different concentrations of this compound for a specified time (e.g., 1 hour). Include a vehicle control (the solvent used for this compound).

-

Phagocytosis Induction: Add the fluorescently labeled particles to the cell suspension at a specific cell-to-particle ratio.

-

Incubation: Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

-

Quenching/Washing: Stop the phagocytosis by placing the samples on ice. Quench the fluorescence of extracellular particles with trypan blue or wash the cells extensively with cold PBS to remove non-ingested particles.

-

Analysis:

-

Flow Cytometry: Analyze the fluorescence intensity of individual cells. The percentage of fluorescent cells and the mean fluorescence intensity will indicate the phagocytic activity.

-

Fluorescence Microscopy: Visualize and count the number of ingested particles per cell.

-

Cytokine Production Assay

This protocol measures the effect of this compound on the production of pro- and anti-inflammatory cytokines by macrophages or dendritic cells.

Principle: Immune cells are stimulated with a known agonist (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound. The concentration of secreted cytokines in the cell culture supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

Materials:

-

Cultured macrophages (e.g., THP-1) or dendritic cells

-

This compound solution at various concentrations

-

Stimulating agent (e.g., LPS for TLR4 activation)

-

Cell culture medium

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) or multiplex cytokine assay platform

-

Plate reader

Procedure:

-

Cell Seeding: Seed the immune cells in a multi-well plate at a predetermined density and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulation: Add the stimulating agent (e.g., LPS) to the wells and incubate for a specified duration (e.g., 24 hours). Include unstimulated and stimulated controls without this compound.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Perform ELISA or a multiplex assay on the supernatants according to the manufacturer's instructions to determine the concentration of each cytokine.

Signaling Pathways

While direct evidence of this compound's interaction with specific innate immune signaling pathways is limited, its observed effects on immune cell function suggest potential modulation of key pathways such as those involved in phagocytosis and inflammation. The diagrams below illustrate these general pathways, which represent potential targets for this compound's immunomodulatory activity. Further research is required to elucidate the precise molecular targets of this compound within these cascades.

Caption: General experimental workflow for assessing phagocytosis.

Caption: Simplified Toll-Like Receptor 4 (TLR4) signaling cascade.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses immunomodulatory properties that complement its primary antimicrobial function. The stimulation of phagocytosis by neutrophils and the potentiation of the monocyte-macrophage system are key findings that highlight its role in enhancing the innate immune response to infection.

However, the current body of research presents a significant opportunity for further investigation. A number of critical questions remain unanswered:

-

Cytokine Modulation: What is the precise impact of this compound on the production of a broad range of pro- and anti-inflammatory cytokines by macrophages and dendritic cells? Does it skew the immune response towards a pro-inflammatory (Th1) or anti-inflammatory (Th2) phenotype?

-

Dendritic Cell Function: Does this compound influence the maturation of dendritic cells, their ability to process and present antigens, and their capacity to activate T cells, thereby bridging the innate and adaptive immune responses?

-

Signaling Pathways: What are the specific molecular targets of this compound within innate immune signaling pathways? Does it interact with Toll-like receptors (TLRs) or downstream signaling molecules such as NF-κB and MAPKs?

-

Neutrophil Extracellular Traps (NETs): Does this compound affect the formation or degradation of NETs, which are known to play a dual role in host defense and immunopathology?

Addressing these questions through rigorous, quantitative in vitro and in vivo studies will be crucial for a comprehensive understanding of this compound's immunomodulatory potential. Such research could pave the way for its repositioning or for the development of new therapeutic strategies that harness its ability to modulate the innate immune response in various infectious and inflammatory conditions.

Conclusion

This compound is a potent antiseptic with established antimicrobial efficacy. Its demonstrated ability to stimulate phagocytic activity in neutrophils and potentiate the monocyte-macrophage system underscores its role as a modulator of the innate immune response. While the current understanding of its specific molecular mechanisms of immunomodulation is limited, the existing evidence warrants further in-depth investigation. Elucidating the precise effects of this compound on cytokine production, dendritic cell function, and key signaling pathways will be instrumental in fully realizing its therapeutic potential beyond its direct antimicrobial action. This technical guide provides a foundation for such future research endeavors.

References

- 1. medchemconf.ru [medchemconf.ru]

- 2. site.iip.uran.ru [site.iip.uran.ru]

- 3. researchgate.net [researchgate.net]

- 4. Мирамистин - описание, инструкция по применению, показания, противопоказания [vrachirf.ru]

- 5. Медицинский портал для врачей [umedp.ru]

- 6. aptekabv.ru [aptekabv.ru]

- 7. ÐÐ¾Ð²Ð°Ñ ÐпÑека â заказаÑÑ Ð»ÐµÐºÐ°ÑÑÑва онлайн [newapteka.ru]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Myramistin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Myramistin (benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride), a quaternary ammonium antiseptic with a broad spectrum of antimicrobial activity. This document details the core chemical synthesis pathways, purification protocols, and methods for quality control, supported by quantitative data and visual representations of the experimental workflows.

Introduction to this compound

This compound, chemically known as benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate, is a cationic surfactant.[1][2] Its mechanism of action involves the interaction of the positively charged quaternary ammonium group with the negatively charged phospholipids in the membranes of microorganisms.[3][4] This interaction disrupts the cell membrane, leading to increased permeability and eventual cell lysis.[3][4] This non-specific mode of action is a key advantage, as it reduces the likelihood of microbial resistance development.[4]

Chemical Structure:

-

Chemical Name: Benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride

-

Molecular Formula: C₂₆H₄₇ClN₂O[5]

-

Molecular Weight: 439.12 g/mol [5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of an amide intermediate followed by a quaternization reaction.[1][6]

Two-Step Synthesis Pathway

Step 1: Amidation

The initial step involves the formation of N-(3-(dimethylamino)propyl)myristamide. This can be achieved through two primary routes:

-

Route A: From Myristic Acid: This method involves the direct reaction of myristic acid with 3-dimethylaminopropylamine.[1] The reaction is typically carried out in an aromatic hydrocarbon solvent.[1]

-

Route B: From Myristoyl Chloride: This route utilizes myristoyl chloride and N,N-dimethylpropylenediamine in the presence of a tertiary amine, such as triethylamine, in a solvent like ethyl acetate.[6][7]

Step 2: Quaternization (Benzylation)

The second step is the quaternization of the tertiary amine in the intermediate, N-(3-(dimethylamino)propyl)myristamide, using benzyl chloride.[1][6] This reaction is typically performed in a solvent such as ethyl acetate, alcohols, or ketones.[1][6]

Experimental Protocols

Protocol 1: Synthesis via Myristoyl Chloride

This protocol is adapted from a patented method and provides a clear, step-by-step procedure.[6][7]

Step 1: Synthesis of 3-Myristoylamino-N,N-dimethylpropylamine (Intermediate)

-

To a 1000 ml round-bottom flask, add N,N-dimethylpropylenediamine (31.0g, 0.303 mol), 600 ml of ethyl acetate, and triethylamine (31.0g, 0.306 mol).[6]

-

Under stirring, add myristoyl chloride (73.8g, 0.299 mol) dropwise.[6]

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours.[6]

-

Cool the mixture to room temperature. A white solid will precipitate.[6]

-

Filter off the precipitated solid and concentrate the ethyl acetate filtrate under reduced pressure to dryness to obtain a white solid.[6]

-

Recrystallize the solid from 250 ml of petroleum ether (60-90°C) to yield 3-myristoylamino-N,N-dimethylpropylamine.[6]

Step 2: Synthesis of Benzyldimethyl[3-(myristamide)propyl]ammonium chloride (this compound)

-

In a 2000 ml round-bottom flask, dissolve 3-myristamido-N,N-dimethylpropylamine (62.4g, 0.20 mol) in 750 ml of ethyl acetate.[6]

-

Add benzyl chloride (34.2g, 0.27 mmol) to the solution while stirring.[6]

-

Heat the reaction mixture to reflux for 5 hours.[6]

Quantitative Data

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Solvent | Yield (%) | Reference |

| Step 1: Intermediate Synthesis | ||||||

| N,N-dimethylpropylenediamine | 102.18 | 31.0 | 0.303 | Ethyl Acetate | [6] | |

| Myristoyl Chloride | 246.81 | 73.8 | 0.299 | [6] | ||

| Triethylamine | 101.19 | 31.0 | 0.306 | [6] | ||

| 3-myristoylamino-N,N-dimethylpropylamine | 312.54 | 72.2 | Petroleum Ether (Recrystallization) | 77.4 | [6] | |

| Step 2: this compound Synthesis | ||||||

| 3-myristamido-N,N-dimethylpropylamine | 312.54 | 62.4 | 0.20 | Ethyl Acetate | [6] | |

| Benzyl Chloride | 126.58 | 34.2 | 0.27 | [6] |

Purification of this compound

The purification of this compound, a quaternary ammonium compound (QAC), is crucial to remove unreacted starting materials, by-products, and other impurities.[8][9] Common methods include recrystallization and chromatographic techniques.

Recrystallization

Recrystallization is a common technique used to purify the intermediate and the final product. As mentioned in the synthesis protocol, petroleum ether is an effective solvent for the recrystallization of the intermediate, 3-myristoylamino-N,N-dimethylpropylamine.[6] For the final product, a suitable solvent system needs to be chosen to achieve high purity.

Chromatographic Methods

For QACs, normal-phase ion-pair chromatography can be a facile, preparative-scale purification method.[8] However, strong interactions between the quaternary ammonium analyte and the silica gel stationary phase can sometimes hinder product recovery.[8] The use of mobile phase additives, such as sodium bromide, can help to modulate analyte retention and improve separation.[8]

Isolation by Precipitation

An alternative method for isolating water-soluble quaternary ammonium salts from aqueous solutions involves the addition of a water-miscible aliphatic amine, which causes the precipitation of the solid quaternary ammonium salt.[10]

Purification via Crystalline β-Modification

A patented method describes the production of a specific crystalline β-modification of this compound monohydrate.[11] This is achieved by freezing an aqueous solution of this compound (0.5-10 wt%) at a high cooling rate (at least 60 deg/min) followed by freeze-drying.[11] This method can yield a product with improved purity and potentially different physicochemical properties.[11]

Quality Control

High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis and confirmation of this compound in pharmaceutical formulations.[12] A reverse-phase HPLC method with spectrophotometric detection can be employed for selective and rapid identification.[12]

Visualizing the Process

Synthesis Pathway

Caption: Two-step synthesis of this compound.

General Purification Workflow

Caption: General workflow for this compound purification.

Mechanism of Action

Caption: Mechanism of action of this compound.

References

- 1. RU2323923C2 - METHOD TO MANUFACTURE BENZYLDIMETHYL[3-(MYRISTOILAMINO)PROPYL]AMMOINIUM CHLORIDE MONOHYDRATE - C26H47ClN2O·H2O - Google Patents [patents.google.com]

- 2. About this compound | Miramistin [miramistin.ru]

- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 4. nbinno.com [nbinno.com]

- 5. Benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride [cymitquimica.com]

- 6. Method for synthesizing benzyldimethyl[3-(myristamide)propyl]ammonium chloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101100432B - Method for synthesizing benzyldimethyl[3-(myristamide)propyl]ammonium chloride - Google Patents [patents.google.com]

- 8. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]

- 9. column-chromatography.com [column-chromatography.com]

- 10. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]

- 11. RU2626877C1 - Crystalline b-modification of benzyldimethyl[3- (myristoylamino)propyl]ammonium of monohydrate chloride, method for its production and pharmaceutical composition based thereon - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Myramistin in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myramistin, a quaternary ammonium compound (QAC), is a cationic antiseptic and disinfectant with a broad spectrum of antimicrobial activity. Its efficacy and safety profile have led to its use in various pharmaceutical formulations, primarily for topical and mucosal applications. A thorough understanding of its solubility and stability in aqueous systems is paramount for the development of robust, safe, and effective drug products. This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound, including factors influencing these properties, methodologies for their assessment, and potential degradation pathways. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide consolidates the existing information and provides a framework for its determination based on the properties of similar QACs and established pharmaceutical testing principles.

Physicochemical Properties of this compound